molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Cat. No. B1216244
CAS RN: 2244-60-2
M. Wt: 197.23 g/mol
InChI Key: YUFONPPSLOZSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives has been achieved through asymmetric alkynylation, combining chiral phosphoric acids and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with high enantiomeric excesses, showing the versatility and efficiency of this approach (Ren, Wang, & Liu, 2014).

Molecular Structure Analysis

Research into the molecular structure of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine and its derivatives has shown conformational preferences that are crucial for their reactivity and potential biological activity. For instance, solid-state conformational studies have revealed that these compounds can exhibit a "boat" conformation, which might influence their interaction with biological targets (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. The asymmetric transfer hydrogenation of these compounds has been performed with high conversion rates and enantioselectivity, demonstrating their chemical versatility and applicability in producing biologically active derivatives (More & Bhanage, 2017).

Scientific Research Applications

Synthesis and Catalytic Applications

  • Asymmetric Alkynylation : The asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines has been achieved using chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted derivatives, important for heterocyclic product transformations (Ren, Wang, & Liu, 2014).

  • Asymmetric Transfer Hydrogenation : The asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in water using an (R,R)-Ru-Ts-DPEN complex provides biologically active derivatives with high enantioselectivity and excellent conversion, showcasing its environmental friendliness (More & Bhanage, 2017).

  • Enantioselective Addition : Enantioselective alkylation with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex on dibenzo[b,f][1,4]oxazepines results in chiral 11-ethyl derivatives, marking the first example of such a reaction on cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).

  • Polyfluorinated Derivatives Synthesis : Polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which exhibit various biological activities, especially on the central nervous system, have been synthesized. These derivatives serve as intermediates in synthesizing psychotropic agents like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).

Chemical Transformations and Reactions

  • Catalytic Enantioselective Reactions : The dibenzo[b,f][1,4]oxazepine structure, significant in medicinal chemistry, is used in various enantioselective reactions. These reactions yield chiral derivatives with a wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).

  • Microbial Transformation : The microbial transformation of 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine by fungi resulted in new derivatives, highlighting the potential for biotechnological applications (Jiu, Mizuba, & Hribar, 1977).

Synthesis and Structural Studies

  • Annulation to Access Benzo-δ-phospholactams : Microwave-assisted annulation with diaryl(aryl)phosphenes and cyclic imine dibenzo[b,f][1,4]oxazepines leads to the formation of pentacyclic benzo-δ-phospholactams, indicating a novel synthetic pathway (Luo & Xu, 2020).

  • Metabolic Studies : The in vivo metabolism of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-(1OH)-one has been studied, showing a hydroxylation process and the NIH shift, indicating its pharmacokinetic properties (Harrison, Clarke, Inch, & Upshall, 1978).

  • Solid Support Synthesis : The solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology demonstrated an efficient assembly of these compounds, highlighting their potential in chemical libraries (Ouyang, Tamayo, & Kiselyov, 1999).

Safety And Hazards

10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a chemical compound that should be handled with care. The safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFONPPSLOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Synthesis routes and methods I

Procedure details

In a one liter three neck flask (argon atmosphere) was placed 50 ml of dry THF and 7.97 g (0.21 mole) of LAH. The suspension was stirred and a warm suspension of 29.57 g (0.14 mole) of 10,11-dihydro dibenz[b,f][1,4]oxazepine-11-one (Aldrich) in 500 ml of THF was added in a slow stream. The reaction mixture was stirred and heated to reflux for 3 hr. The reaction mixture was cooled and cautiously treated with 15 ml of water and 15 ml of saturated sodium sulfate solution. The mixture was stirred and heated to reflux for one hr. The solids were removed by filtration and washed with THF. The filtrate was concentrated to dryness to give 26.90 g of an oil that crystallized on standing. The nearly pure crystalline product was used in the next step without further purification.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
29.57 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

Dibenzo[b,f][1,4]oxazepin-11(10H)-one (1.001 g, 4.7 mmol) was dissolved in THF (20 mL) and the borane (2M in THF, 20 mL, 40.0 mmol) was added. The reaction mixture was refluxed for 3 hours. The mixture was cooled down to room temperature and an excess of ethanol was added to quench the reaction. The resulting mixture was refluxed for 2 hours. The mixture was cooled down and concentrated in vacuo. The residue was dissolved in ethyl acetate and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and evaporated to afford title compound 398 (0.945 g, quantitative). MS (m/z): 198.1 (M+H). 1H NMR (CD3OD) δ (ppm): 7.29-7.19 (m, 2H), 7.16-7.04 (m, 2H), 7.01-6.99 (m, 1H), 6.82-6.78 (m, 1H), 6.63-6.59 (m, 2H), 4.88 (s, 1H), 4.39 (s, 2H). MS (m/z): 198.1 (M+H).
Quantity
1.001 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a dry 250 ml three-necked flask equipped with reflux condenser and thermometer, lithium aluminum hydride (1.8 g, 0.047 mol) was suspended in dry diethyl ether (75 ml) under a nitrogen atmosphere. Cautiously, 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (5.0 g, 0.024 mol) was added in portions. The mixture was heated at reflux temperature for 5 hours, cooled to room temperature and left stirring overnight. The reaction mixture was quenched by cautious addition of water (1.8 ml), 4N sodium hydroxide (1.8 ml) and finally water (5.4 ml). Diethyl ether and toluene were added and the mixture was filtered. The filtercake was washed with diethyl ether, toluene and ethyl acetate, successively. The filtrate was evaporated until dryness, affording 4.55 g (96%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2.0 g of 8-chloro-10,11-dihydrodibenz [b,f][1,4]oxazepine, 0.77 g of sodium hydroxide, and 5% palladium on carbon in 50 mL of ethanol (3A) was shaken at 60 psi hydrogen in a Parr hydrogenator at room temperature for 3.67 hours. The catalyst was filtered from the reaction and the solution was evaporated under vacuum. The residue was taken up in chloroform, washed with water and brine, dried over magnesium sulfate, and evaporated under vacuum to yield 1.16 g (68.1%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine as a tan solid. Mp: 74°-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 2
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 3
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 4
Reactant of Route 4
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 5
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 6
10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Citations

For This Compound
45
Citations
YY Ren, YQ Wang, S Liu - The Journal of Organic Chemistry, 2014 - ACS Publications
Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines is successfully achieved by combining chiral phosphoric acid and Ag(I) catalysts. Various …
Number of citations: 47 pubs.acs.org
N Zaware, M Ohlmeyer - Heterocyclic Communications, 2014 - degruyter.com
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest. Twelve recent synthetic protocols to construct …
Number of citations: 28 www.degruyter.com
S Choudhary, AP Pawar, J Yadav… - The Journal of …, 2018 - ACS Publications
An efficient protocol for the catalytic asymmetric synthesis of new dibenzo[b,f][1,4]-oxazepine-fused 1,2-dihydropyridines (DHPs) has been described under metal-free conditions. This …
Number of citations: 22 pubs.acs.org
L De Munck, C Vila, JR Pedro - European Journal of Organic …, 2018 - Wiley Online Library
The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry that displays a wide variety of biological and pharmacological activities. However, catalytic …
MVS Suryanarayana, AK Nigam, A Mazumder… - 2017 - nopr.niscpr.res.in
The riot control agent dibenz[b,f]-1,4-oxazepine (CR) is widely used by the law enforcement agencies. Since it is mostly dispersed using explosive device to cause the desired effect, …
Number of citations: 2 nopr.niscpr.res.in
HJM Gijsen, D Berthelot, M Zaja, B Brône… - Journal of medicinal …, 2010 - ACS Publications
The TRPA1 channel can be considered as a key biological sensor to irritant chemicals. In this paper, the discovery of 11H-dibenz[b,e]azepines (morphanthridines) and dibenz[b,f][1,4]…
Number of citations: 91 pubs.acs.org
L De Munck, V Sukowski, C Vila, MC Muñoz… - Organic Chemistry …, 2017 - pubs.rsc.org
A catalytic enantioselective aza-Reformatsky reaction is reported with cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate leading to the synthesis of chiral ethyl 2-(10,11-…
Number of citations: 19 pubs.rsc.org
GV More, BM Bhanage - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
This is the first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in the presence of an (R,R)-Ru-Ts-DPEN complex. The developed …
Number of citations: 19 pubs.rsc.org
YD Shao, DD Han, XY Yang, DD Zhou… - European Journal of …, 2019 - Wiley Online Library
In this study, we have successfully developed the first organocatalytic asymmetric aza‐Henry reaction of dibenzo[b,f][1,4]oxazepines as a representative class of unactivated seven‐…
YY Ren, YQ Wang, S Liu, K Pan - ChemCatChem, 2014 - Wiley Online Library
An enantioselective direct Mannich reaction of different acetophenone derivatives with various substituted seven‐membered cyclic imines using (S)‐azetidine‐2‐carboxylic acid as an …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.